molecular formula C8H9ClO3S B073118 4-Ethoxybenzenesulfonyl chloride CAS No. 1132-17-8

4-Ethoxybenzenesulfonyl chloride

Cat. No.: B073118
CAS No.: 1132-17-8
M. Wt: 220.67 g/mol
InChI Key: XIWSSFMVSKKXRJ-UHFFFAOYSA-N
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Description

4-Ethoxybenzenesulfonyl chloride is an organic compound with the molecular formula C8H9ClO3S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with an ethoxy group at the para position. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of sulfonamide derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Ethoxybenzenesulfonyl chloride can be synthesized through the reaction of chlorosulfonic acid with phenetole (ethyl phenyl ether). The reaction typically occurs under controlled temperature conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

C6H5OC2H5+ClSO3HC6H4(OC2H5)SO2Cl+HCl+SO2\text{C}_6\text{H}_5\text{OC}_2\text{H}_5 + \text{ClSO}_3\text{H} \rightarrow \text{C}_6\text{H}_4(\text{OC}_2\text{H}_5)\text{SO}_2\text{Cl} + \text{HCl} + \text{SO}_2 C6​H5​OC2​H5​+ClSO3​H→C6​H4​(OC2​H5​)SO2​Cl+HCl+SO2​

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar reagents. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxybenzenesulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Electrophilic Aromatic Substitution: The ethoxy group activates the benzene ring towards electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines and alcohols. The reactions are typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed.

    Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration and bromine for bromination are used under acidic conditions.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Nitro and Halogenated Derivatives: Formed through electrophilic aromatic substitution reactions.

Scientific Research Applications

4-Ethoxybenzenesulfonyl chloride is utilized in various scientific research applications:

    Chemistry: It serves as a key intermediate in the synthesis of sulfonamide-based compounds, which are important in medicinal chemistry.

    Biology: Sulfonamide derivatives have been studied for their antibacterial properties, making this compound valuable in the development of new antibiotics.

    Medicine: The compound is used in the synthesis of pharmaceutical agents, particularly those targeting bacterial infections.

    Industry: It is employed in the production of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The primary mechanism of action of 4-ethoxybenzenesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly susceptible to nucleophilic attack, leading to the formation of sulfonamide bonds. This reactivity is exploited in the synthesis of various biologically active compounds, where the sulfonamide moiety plays a crucial role in the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonyl Chloride: Lacks the ethoxy group, making it less reactive in electrophilic aromatic substitution reactions.

    4-Methoxybenzenesulfonyl Chloride: Contains a methoxy group instead of an ethoxy group, leading to slightly different reactivity and solubility properties.

    4-Isopropoxybenzenesulfonyl Chloride: Contains an isopropoxy group, which affects its steric and electronic properties compared to the ethoxy derivative.

Uniqueness

4-Ethoxybenzenesulfonyl chloride is unique due to the presence of the ethoxy group, which enhances its reactivity in electrophilic aromatic substitution reactions and influences its solubility and stability. This makes it a valuable intermediate in the synthesis of a wide range of sulfonamide derivatives with diverse biological activities.

Properties

IUPAC Name

4-ethoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO3S/c1-2-12-7-3-5-8(6-4-7)13(9,10)11/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIWSSFMVSKKXRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40395068
Record name 4-ethoxybenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1132-17-8
Record name 4-ethoxybenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Ethoxybenzene-1-sulfonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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